molecular formula C16H13BrN2O2 B15188971 3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide CAS No. 110592-53-5

3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide

Cat. No.: B15188971
CAS No.: 110592-53-5
M. Wt: 345.19 g/mol
InChI Key: UHSWUNIAFSDRAK-UHFFFAOYSA-N
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Description

3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide is an organic compound that belongs to the class of succinimides Succinimides are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide typically involves the following steps:

    Formation of the Succinimide Core: The succinimide core can be synthesized through the condensation of succinic anhydride with an amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or bromophenyl groups.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyridinyl or bromophenyl groups.

    Reduction: Reduced derivatives, such as phenyl-substituted succinimides.

    Substitution: Various substituted succinimides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: May be used as a probe to study biological processes due to its ability to interact with specific biomolecules.

Medicine

    Anticonvulsant Activity: Potential use as an anticonvulsant agent, similar to other succinimides.

    Drug Development: May serve as a lead compound for the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide would depend on its specific application. For example, if used as an anticonvulsant, it may act by modulating ion channels in the nervous system. The bromophenyl and pyridinyl groups could interact with specific molecular targets, influencing their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another anticonvulsant with a different structure but similar therapeutic effects.

    Ethosuximide: A succinimide derivative used as an anticonvulsant.

    Carbamazepine: A different class of anticonvulsant with a similar mechanism of action.

Uniqueness

3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide is unique due to the presence of both bromophenyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to other succinimides.

Properties

CAS No.

110592-53-5

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13BrN2O2/c1-10-2-7-14(18-9-10)19-15(20)8-13(16(19)21)11-3-5-12(17)6-4-11/h2-7,9,13H,8H2,1H3

InChI Key

UHSWUNIAFSDRAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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